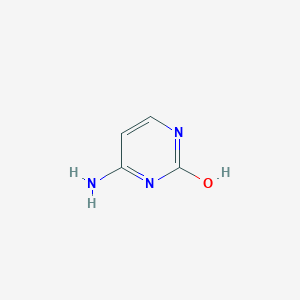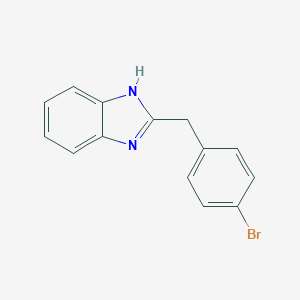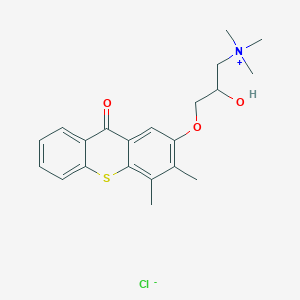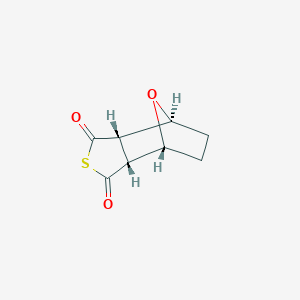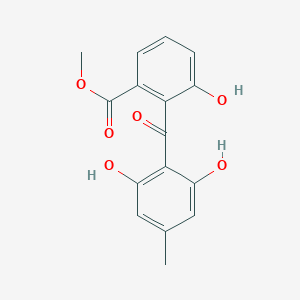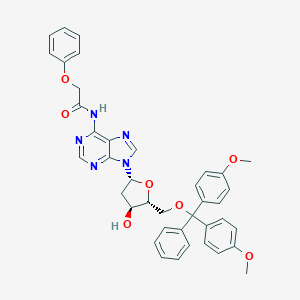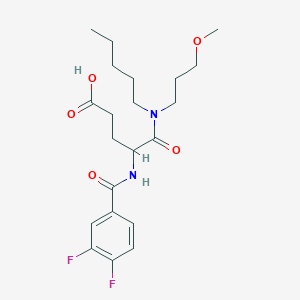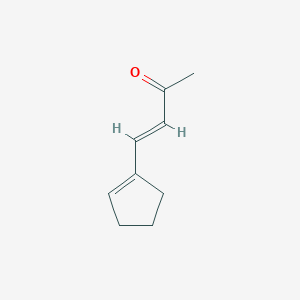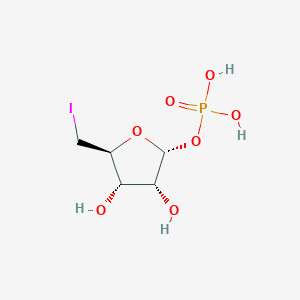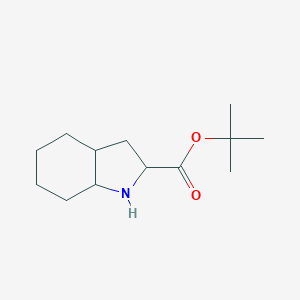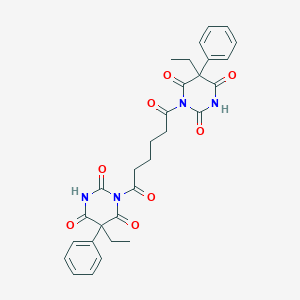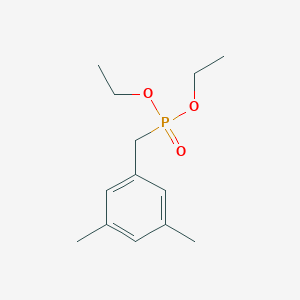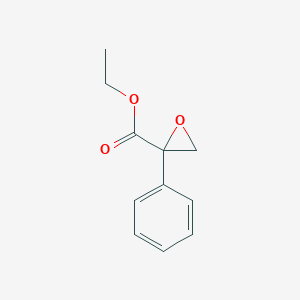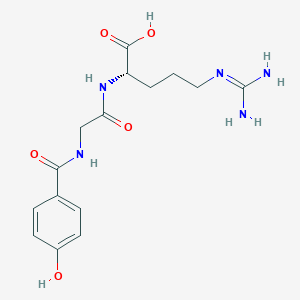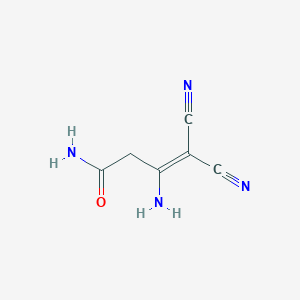
3-Amino-4,4-dicyanobut-3-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4,4-dicyanobut-3-enamide (ADCA) is a chemical compound that belongs to the family of enamide derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-4,4-dicyanobut-3-enamide is not fully understood. However, it is believed that 3-Amino-4,4-dicyanobut-3-enamide exerts its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes. For example, 3-Amino-4,4-dicyanobut-3-enamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 3-Amino-4,4-dicyanobut-3-enamide can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that 3-Amino-4,4-dicyanobut-3-enamide can reduce tumor growth in animal models and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Amino-4,4-dicyanobut-3-enamide is its relatively simple synthesis method and high yield. Additionally, 3-Amino-4,4-dicyanobut-3-enamide exhibits a broad range of biological activities, making it a versatile compound for various applications. However, 3-Amino-4,4-dicyanobut-3-enamide also has some limitations for lab experiments. For example, 3-Amino-4,4-dicyanobut-3-enamide is relatively unstable and can decompose over time, making it difficult to store and handle. Additionally, 3-Amino-4,4-dicyanobut-3-enamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Amino-4,4-dicyanobut-3-enamide. One potential direction is the development of novel 3-Amino-4,4-dicyanobut-3-enamide derivatives with improved biological activities and stability. Another direction is the investigation of the mechanisms underlying 3-Amino-4,4-dicyanobut-3-enamide's biological activities, which could lead to the identification of new drug targets. Additionally, 3-Amino-4,4-dicyanobut-3-enamide could be used as a starting material for the synthesis of new materials and polymers with unique properties. Overall, the study of 3-Amino-4,4-dicyanobut-3-enamide has the potential to lead to significant advancements in various fields, including medicine, materials science, and organic synthesis.
Métodos De Síntesis
3-Amino-4,4-dicyanobut-3-enamide can be synthesized through a multi-step process using readily available starting materials. The first step involves the condensation of malononitrile with ethyl acetoacetate to form a beta-keto nitrile intermediate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is treated with acetic anhydride to obtain 3-Amino-4,4-dicyanobut-3-enamide. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
3-Amino-4,4-dicyanobut-3-enamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-Amino-4,4-dicyanobut-3-enamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 3-Amino-4,4-dicyanobut-3-enamide has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, 3-Amino-4,4-dicyanobut-3-enamide has been used as a reagent for the synthesis of various heterocyclic compounds.
Propiedades
IUPAC Name |
3-amino-4,4-dicyanobut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-2-4(3-8)5(9)1-6(10)11/h1,9H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBJJZCCAPOERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,4-dicyanobut-3-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

